N4-cyclopropylpyrimidine-2,4-diamine
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Overview
Description
N4-cyclopropylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C7H10N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-cyclopropylpyrimidine-2,4-diamine typically involves the reaction of 2,4-diaminopyrimidine with cyclopropylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N4-cyclopropylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N4-cyclopropylpyrimidine-2,4-dione.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N4-substituted pyrimidine derivatives.
Scientific Research Applications
N4-cyclopropylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs).
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N4-cyclopropylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease .
Comparison with Similar Compounds
Similar Compounds
N2,N4-diphenylpyrimidine-2,4-diamine: Known for its potent CDK inhibitory activity.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Exhibits strong antitumor activity.
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: Designed as a CDK9 inhibitor .
Uniqueness
N4-cyclopropylpyrimidine-2,4-diamine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
1150618-11-3 |
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Molecular Formula |
C7H10N4 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-N-cyclopropylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H10N4/c8-7-9-4-3-6(11-7)10-5-1-2-5/h3-5H,1-2H2,(H3,8,9,10,11) |
InChI Key |
JGVKLXCMCLUJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2)N |
Origin of Product |
United States |
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